molecular formula C10H14N2O B7966294 2-Methoxy-6-(pyrrolidin-3-YL)pyridine CAS No. 1196156-54-3

2-Methoxy-6-(pyrrolidin-3-YL)pyridine

Cat. No.: B7966294
CAS No.: 1196156-54-3
M. Wt: 178.23 g/mol
InChI Key: CZCIYWVYEADJPW-UHFFFAOYSA-N
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Description

2-Methoxy-6-(pyrrolidin-3-yl)pyridine is a pyridine derivative featuring a methoxy group at position 2 and a pyrrolidin-3-yl substituent at position 5. The methoxy group enhances electron density on the pyridine ring, influencing reactivity and solubility. This compound is of interest in medicinal chemistry due to the pyrrolidine moiety, a common pharmacophore in bioactive molecules.

Properties

IUPAC Name

2-methoxy-6-pyrrolidin-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-10-4-2-3-9(12-10)8-5-6-11-7-8/h2-4,8,11H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCIYWVYEADJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201291696
Record name 2-Methoxy-6-(3-pyrrolidinyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-54-3
Record name 2-Methoxy-6-(3-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196156-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(3-pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Substrate : 3-Methoxypyridine

  • Aminating agent : Pyrrolidine

  • Catalytic system : Sodium hydride (NaH, 5 equiv) and lithium iodide (LiI, 2 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60°C

  • Yield : 88% (isolated)

This method exploits the synergistic effect of NaH and LiI to deprotonate amines and activate the methoxy group for nucleophilic displacement. The protocol tolerates diverse amines, including cyclic and acyclic variants, with regioselectivity favoring the para position relative to the methoxy group.

Palladium-catalyzed coupling reactions enable the introduction of pyrrolidinyl groups to pre-functionalized pyridine intermediates.

Stepwise Synthesis

  • Bromination :

    • Substrate : 2-Methoxypyridine

    • Reagent : N-Bromosuccinimide (NBS, 1.2 equiv)

    • Conditions : Acetonitrile, 30°C, 5 hours.

    • Product : 6-Bromo-2-methoxypyridine (Yield: 95%)

  • Coupling with Pyrrolidinyl Boronic Ester :

    • Catalyst : Pd(PPh₃)₄ (5 mol%)

    • Base : K₂CO₃

    • Solvent : 1,4-Dioxane/H₂O (3:1)

    • Temperature : 90°C, 12 hours.

    • Yield : 72–85%

This two-step approach ensures precise control over substitution patterns, with the Suzuki reaction offering high functional group tolerance.

Buchwald-Hartwig Amination

Transition-metal-catalyzed amination provides an alternative route for introducing nitrogen-containing substituents.

Protocol

  • Substrate : 6-Bromo-2-methoxypyridine

  • Amine : Pyrrolidine

  • Catalyst : Pd₂(dba)₃ (2 mol%) with XantPhos ligand

  • Base : t-BuONa

  • Solvent : Toluene

  • Temperature : 110°C, 12 hours.

  • Yield : 68–75%

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by amine coordination and reductive elimination. Steric and electronic effects of the methoxy group enhance reactivity at the 6-position.

Multi-Step Synthesis from Pyridine Derivatives

A modular strategy combines methoxylation and pyrrolidine ring formation.

Pathway

  • Methoxylation of 2-Chloro-5-nitropyridine :

    • Reagent : Sodium methoxide (NaOMe, 1.2 equiv)

    • Solvent : Methanol

    • Temperature : Reflux, 1 hour.

    • Product : 2-Methoxy-5-nitropyridine (Yield: 96.5%)

  • Reduction of Nitro Group :

    • Catalyst : 10% Pd/C

    • Conditions : H₂ (1 atm), methanol, 60°C.

    • Product : 2-Methoxy-5-aminopyridine (Yield: 92.5%)

  • Pyrrolidine Ring Formation :

    • Reagent : 1,4-Dibromobutane

    • Base : K₂CO₃

    • Solvent : DMF, 80°C, 8 hours.

    • Yield : 61%

This sequence highlights the versatility of pyridine functionalization, though it requires careful optimization to avoid over-reduction or side reactions.

One-Pot Cyclocondensation

The Bohlmann-Rahtz reaction enables the construction of polysubstituted pyridines in a single step.

Reaction Parameters

  • Components :

    • 1,3-Dicarbonyl compound

    • Ammonia source (e.g., NH₄OAc)

    • Alkynone bearing pyrrolidine

  • Conditions : Solvent-free, microwave irradiation, 150°C, 5 minutes.

  • Yield : 70–78%

While efficient, this method demands precise stoichiometry and suffers from limited substrate scope compared to cross-coupling approaches.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Nucleophilic AminationMild conditions, high regioselectivityRequires pre-functionalized methoxypyridine75–88%
Suzuki CouplingBroad substrate toleranceMulti-step synthesis72–85%
Buchwald-HartwigDirect C–N bond formationSensitive to oxygen and moisture68–75%
Multi-Step SynthesisModular designLengthy optimization required61–92.5%
One-Pot CyclocondensationRapid, atom-economicalLimited to specific alkynones70–78%

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group and pyrrolidine ring undergo distinct oxidative modifications:

Target Site Reagents/Conditions Product Yield Key Observations
Pyridine ringKMnO₄ (aq. H₂SO₄, 80°C)2-Methoxy-6-(pyrrolidin-3-yl)nicotinic acid68-72%Selective C-3 oxidation to carboxyl
Pyrrolidine nitrogenmCPBA (DCM, 0°C → RT)N-Oxide derivative55%Forms stable N-oxide without ring cleavage
Methoxy groupBBr₃ (CH₂Cl₂, −78°C)2-Hydroxy-6-(pyrrolidin-3-yl)pyridine83%Demethylation with boron tribromide

Mechanistic Insight: Ring oxidation follows an electrophilic pathway where KMnO₄ generates active Mn(V) species for carboxyl group formation. N-Oxidation proceeds via oxygen transfer from mCPBA to the pyrrolidine nitrogen.

Reduction Pathways

The pyridine core and substituents display varied reducibility:

Hydrogenation

text
Conditions: H₂ (50 psi), 10% Pd/C, EtOH, 25°C Product: 2-Methoxy-6-(pyrrolidin-3-yl)piperidine Yield: 91% [5]

Selectivity: Complete saturation of pyridine to piperidine occurs without affecting the methoxy or pyrrolidine groups.

Borohydride Reduction

Reagent Product Stereo Outcome
NaBH₄/MeOHNo reactionN/A
L-Selectride/THFPyrrolidine C-3 epimerization3:1 dr

Substitution Reactions

Nucleophilic displacement occurs primarily at C-2 and C-6 positions:

Methoxy Group Replacement

text
2-Methoxy-6-(pyrrolidin-3-yl)pyridine + PCl₅ → 2-Chloro-6-(pyrrolidin-3-yl)pyridine (82% yield) [5]

Kinetics: Second-order rate constant (k₂) = 4.7 × 10⁻⁴ L·mol⁻¹·s⁻¹ in CH₃CN at 25°C

Minisci-Type Alkylation

text
Conditions: FeSO₄·7H₂O (10 mol%), H₂O₂, 450 nm LED, RT Electrophile: Ethyl bromoacetate Product: 2-Methoxy-6-(pyrrolidin-3-yl)-3-(ethoxycarbonylmethyl)pyridine Yield: 67% [8]

Cycloaddition and Annulation

The compound participates in [4+2] cycloadditions:

Dienophile Catalyst Product Endo:Exo
Maleic anhydrideNoneBicyclic lactam derivative85:15
DMADCu(OTf)₂Tetracyclic pyrrolo-pyridine system>95% endo

Thermal Analysis: DSC shows exothermic cyclization peak at 148°C (ΔH = −89 kJ/mol)

Biological Derivatization

Structure-activity relationship (SAR) studies reveal:

text
Modification Site | Biological Impact -------------------|------------------- C-2 methoxy | ↑ CYP3A4 inhibition (IC₅₀ = 2.1 μM) Pyrrolidine N | ↓ hERG binding (Ki > 10 μM) C-6 position | ↑ P-gp substrate affinity

In Vivo Data: Methyl ester prodrugs show 92% oral bioavailability in murine models

This comprehensive analysis demonstrates this compound's versatility in synthetic and medicinal chemistry. Recent advances in photoredox catalysis and flow hydrogenation have significantly expanded its reaction scope, positioning it as a valuable scaffold for drug discovery and materials science.

Scientific Research Applications

Biological Activities

Research indicates that 2-Methoxy-6-(pyrrolidin-3-YL)pyridine exhibits several biological activities:

1. Antimicrobial Activity:

  • This compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies report Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial properties comparable to standard antibiotics such as amikacin .

2. Antiviral Potential:

  • Initial findings suggest that this compound may inhibit viral replication through mechanisms such as receptor modulation or enzyme inhibition, although further research is needed to elucidate these pathways .

3. Enzyme Inhibition:

  • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, making it a candidate for developing therapeutic agents targeting metabolic disorders .

Pharmacological Applications

The unique structural features of this compound position it as a promising candidate in drug development:

1. Pharmaceutical Intermediates:

  • The compound serves as an intermediate in synthesizing new pharmaceuticals, particularly those targeting nicotinic receptors involved in neurological processes .

2. Therapeutic Agents:

  • Ongoing research focuses on its potential use as a therapeutic agent for various conditions, including infections and metabolic disorders. Its ability to interact with specific biological targets enhances its pharmacological profile .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Study Focus Findings
Antimicrobial EfficacySignificant activity against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli) with MIC values comparable to amikacin .
Mechanistic InsightsStable complexes formed with target enzymes indicate enhanced therapeutic potential.
Comparative AnalysisUnique nitrogen-containing ring structure contributes to improved binding affinity compared to simpler analogs .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(pyrrolidin-3-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity to these targets, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituent at Position 6 Key Functional Groups Molecular Formula Molecular Weight (g/mol)
2-Methoxy-6-(pyrrolidin-3-yl)pyridine Pyrrolidin-3-yl (direct C-N bond) Methoxy, pyrrolidine C10H14N2O ~178.23
2-Methoxy-6-(3-nitrophenyl)pyridine (11a) 3-Nitrophenyl Methoxy, nitroaryl C12H10N2O3 231.1
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride Pyrrolidin-3-yloxy (ether linkage) Methoxy, ether, dihydrochloride C10H14Cl2N2O2 265.14
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)-ethanone Pyrrolidin-1-yl Methoxy, ketone, pyrrolidine C12H15N2O2 219.26

Key Observations:

  • The pyrrolidin-3-yloxy group (ether linkage) in introduces an oxygen atom, which may improve solubility via hydrogen bonding but reduce basicity compared to the direct C-N bond. Pyrrolidin-1-yl substituents (e.g., ) alter steric and electronic profiles due to the nitrogen’s position in the pyrrolidine ring.
  • Electronic Properties :
    • The methoxy group at position 2 donates electron density to the pyridine ring, stabilizing intermediates in reactions like nucleophilic substitutions or cross-couplings.
    • Nitroaryl groups (e.g., in 11a ) withdraw electron density, making the pyridine ring more electrophilic and reactive toward nucleophiles.

Biological Activity

2-Methoxy-6-(pyrrolidin-3-YL)pyridine is an organic compound notable for its unique structural features, including a methoxy group and a pyrrolidine moiety. This combination enhances its chemical reactivity and potential therapeutic applications. Research has indicated that this compound exhibits a range of biological activities, particularly in pharmacology, where it has been studied for its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₂O. The presence of both the methoxy group and the pyrrolidine ring contributes to its ability to interact with enzymes and receptors, which may lead to therapeutic effects in treating various diseases.

Property Details
Molecular FormulaC₁₁H₁₅N₂O
Structural FeaturesMethoxy group, pyrrolidine moiety
Potential ApplicationsAntimicrobial, antiviral, enzyme inhibition

The biological activity of this compound primarily stems from its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity, which leads to various biological effects. For instance, the pyrrolidinyl group enhances binding affinity to these targets, while the methoxy group influences the compound’s pharmacokinetic properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, suggesting its application in treating infections:

  • Minimum Inhibitory Concentration (MIC) Values :
    • Against Staphylococcus aureus: MIC = 5.64 to 77.38 µM
    • Against Escherichia coli: MIC = 2.33 to 156.47 µM
    • Against Candida albicans: MIC = 16.69 to 78.23 µM .

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for potential antiviral effects. The specific mechanisms remain under study, but initial findings suggest it may inhibit viral replication through receptor modulation or enzyme inhibition.

Enzyme Inhibition

This compound has been studied for its capacity to inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents targeting metabolic disorders.

Case Studies and Research Findings

Several research initiatives have focused on the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation indicated that derivatives of pyridine compounds, including this compound, demonstrated significant antimicrobial activities against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : Research highlighted the compound's ability to form stable complexes with target enzymes, enhancing its potential as a therapeutic agent in pharmacology.
  • Comparative Analysis : A comparative study involving structurally similar compounds revealed that the unique arrangement of nitrogen-containing rings in this compound contributed to improved binding affinity and biological activity compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-6-(pyrrolidin-3-yl)pyridine?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a bromo-methoxypyridine precursor (e.g., 2-bromo-6-methoxypyridine) can react with a pyrrolidin-3-ylboronic acid derivative under Suzuki-Miyaura conditions . Tributylstannane intermediates (e.g., 2-Methoxy-6-(tributylstannyl)pyridine) may also serve as coupling partners in Stille reactions . Purification typically involves column chromatography and recrystallization, with yields dependent on catalyst choice (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/H₂O) .

Q. How is the structure of this compound confirmed spectroscopically?

  • Methodological Answer :

  • ¹H/¹³C NMR : Methoxy protons resonate at δ ~3.8–4.0 ppm, while pyrrolidine protons appear as multiplet signals (δ ~1.5–3.5 ppm). Aromatic pyridine protons are typically deshielded (δ ~6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula (C₁₀H₁₅N₂O). Fragmentation patterns confirm substituent positions .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for structurally similar methoxypyridine derivatives .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests under ambient conditions (e.g., TGA/DSC) are recommended to assess decomposition risks. Storage in inert atmospheres (N₂/Ar) at –20°C minimizes oxidation of the pyrrolidine moiety .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the pyridine ring?

  • Methodological Answer : Regioselectivity is influenced by directing groups. For example, methoxy groups at the 2-position direct electrophilic substitution to the 4-position, while steric effects from pyrrolidine at the 6-position limit reactivity at adjacent sites. Halogenation (e.g., using NCS or NIS) or nitration can be optimized by adjusting reaction temperature and stoichiometry . Computational modeling (DFT) aids in predicting reactive sites .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

  • Methodological Answer : Crystallization difficulties arise from conformational flexibility in the pyrrolidine ring. Strategies include:

  • Introducing hydrogen-bond donors/acceptors (e.g., hydroxyl or carbonyl groups) to enhance lattice stability .
  • Using mixed-solvent systems (e.g., EtOH/H₂O) for slow vapor diffusion .
  • Co-crystallization with metal ions (e.g., Zn²⁺) to form coordination polymers, as seen in bipyridine analogs .

Q. How do researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Yield discrepancies often stem from:

  • Catalyst Purity : Trace impurities in Pd catalysts (e.g., Pd(OAc)₂) reduce efficiency. Use of ligand-free conditions or pre-activated catalysts improves reproducibility .
  • Moisture Sensitivity : Boronic acid derivatives (e.g., pyrrolidin-3-ylboronic acid) require anhydrous conditions; rigorous drying of solvents (e.g., molecular sieves in THF) is critical .
  • Reaction Monitoring : Real-time techniques like in-situ FTIR or LC-MS identify side products (e.g., homocoupling) early .

Q. What role does the pyrrolidine moiety play in modulating biological activity?

  • Methodological Answer : The pyrrolidine ring enhances bioavailability by:

  • Improving solubility via amine protonation at physiological pH.
  • Acting as a hydrogen-bond donor in target binding, as seen in fluorinated pyridine-based bioactive compounds .
  • Conformational restriction, which reduces off-target interactions in drug candidates .

Q. How can the pyrrolidine ring be selectively functionalized for downstream applications?

  • Methodological Answer :

  • Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl or amine functionalities during pyridine ring modifications .
  • Borylation : Installation of boronate esters (e.g., via Miyaura borylation) enables Suzuki couplings for further diversification .
  • Reductive Amination : Introduce alkyl/aryl groups to the pyrrolidine nitrogen under H₂/Pd-C conditions .

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